1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic Acid
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Overview
Description
1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid is an organic compound featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycleThe pyrrolidine ring is a versatile scaffold that contributes to the compound’s unique properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrrolidine using an oxidizing agent such as nitric acid, followed by reduction to yield the desired product . Another method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which can produce highly enantiomerically enriched derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Catalysts: Catalysts such as organocatalysts are often used in asymmetric synthesis to achieve high enantiomeric purity.
Major Products Formed: The major products formed from these reactions include various derivatives of pyrrolidine-3-carboxylic acid, which can have different biological and chemical properties .
Scientific Research Applications
1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in binding to proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions .
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid: A related compound with similar structural features.
Pyrrolidine-2-one: Another derivative with distinct biological activities.
Prolinol: A compound with a pyrrolidine ring used in various chemical applications
This comprehensive overview highlights the significance of 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H16N2O3 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H16N2O3/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15/h7-8,11H,1-6H2,(H,14,15) |
InChI Key |
PHDKXFLONCNWDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(C2)C(=O)O |
Origin of Product |
United States |
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